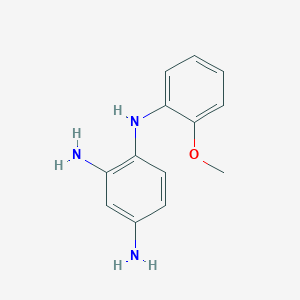

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine

CAS No.: 106270-43-3

Cat. No.: VC2677676

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106270-43-3 |

|---|---|

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | 1-N-(2-methoxyphenyl)benzene-1,2,4-triamine |

| Standard InChI | InChI=1S/C13H15N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-9(14)8-10(11)15/h2-8,16H,14-15H2,1H3 |

| Standard InChI Key | FYQMOESVDKRGRT-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC2=C(C=C(C=C2)N)N |

| Canonical SMILES | COC1=CC=CC=C1NC2=C(C=C(C=C2)N)N |

Introduction

Chemical Identity and Structure

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine represents an important class of substituted aromatic amines. The compound features a benzene ring with three amino groups at positions 1, 2, and 4, where the amino group at position 1 is substituted with a 2-methoxyphenyl group.

Chemical Information

| Property | Value |

|---|---|

| CAS Number | 106270-43-3 |

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | N1-(2-methoxyphenyl)benzene-1,2,4-triamine |

| InChI Key | FYQMOESVDKRGRT-UHFFFAOYSA-N |

The structure contains three nitrogen atoms and one oxygen atom within the methoxy group on the phenyl substituent . This particular arrangement provides multiple reactive sites that influence its chemical behavior and potential applications.

Physical and Chemical Properties

The physical and chemical properties of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine are primarily determined by its aromatic nature, multiple amine functionalities, and the methoxy substituent.

Spectroscopic Characteristics

Though direct spectroscopic data for N1-(2-Methoxyphenyl)benzene-1,2,4-triamine is limited in the available literature, spectroscopic profiles of similar compounds can offer insight into its expected characteristics:

-

1H NMR spectrum likely shows:

-

13C NMR spectrum would typically feature:

-

IR spectroscopy would likely show characteristic bands for:

Synthesis Methods

Several potential synthetic routes can be employed to prepare N1-(2-Methoxyphenyl)benzene-1,2,4-triamine, based on established methods for similar compounds.

Nucleophilic Substitution Approach

A viable synthetic pathway involves the reaction of 1,2,4-triaminobenzene with an appropriate 2-methoxyphenyl halide or other activated derivative. This approach would typically involve:

-

Preparation of 1,2,4-triaminobenzene starting material

-

Selective functionalization of one amino group through controlled reaction conditions

Reduction of Nitro Precursors

Another common synthetic strategy involves the reduction of nitro-containing precursors:

-

Reaction of a nitro-substituted benzene derivative with 2-methoxyphenylamine

-

Reduction of the nitro group(s) to amino functionalities

This approach is supported by synthesis methods described for similar compounds, where catalytic hydrogenation using Raney nickel or reduction with iron powder provides high yields of the desired amine products .

For example, the synthesis of related compounds involves reduction methods such as:

"To a mixture of EtOH and NH4Cl saturated solution, the nitro compound was added, followed by iron powder. The reaction mixture was heated at 70°C for 2h. After filtration and extraction, the product was purified by column chromatography to give the desired amine in high yield."

Chemical Reactivity

The reactivity of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine is governed by its multiple amino groups and aromatic ring system.

Amine Functionality

The free amino groups at the 2 and 4 positions on the benzene ring exhibit nucleophilic properties, allowing for various transformations:

-

Acylation reactions with acid chlorides or anhydrides

-

Alkylation reactions with alkyl halides

-

Condensation reactions with carbonyl compounds

For instance, treatment with acryloyl chloride could lead to selective amidation, as seen in similar compounds: "After the next catalytic hydrogenation at H2/Raney Ni, amidation with acryloyl chloride, the product was afforded in 70% yield and >99% purity (HPLC), after recrystallization from EtOAc/EtOH."

Heterocyclic Ring Formation

The 1,2-diamino pattern on the benzene ring provides opportunities for heterocyclic ring formation:

-

Benzimidazole synthesis through reaction with carboxylic acids or derivatives

-

Formation of triazine derivatives under appropriate conditions

-

Potential for benzothiazole or benzoxazole formation

The literature indicates that similar compounds have been utilized in the "preparation of N-(p-chloro)phenylbenzimidazolin-2-one and monoaminophenazine dyes."

Applications in Research and Industry

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine has several potential applications across different fields based on its chemical structure and reactivity profile.

Pharmaceutical Research

The compound shows potential in pharmaceutical research, particularly as a building block for bioactive molecules:

-

As a precursor in the synthesis of potential antimicrobial agents

-

In the development of antiparasitic compounds, similar to clofazimine analogs mentioned for related structures

-

As a structural element in the design of enzyme inhibitors

The presence of multiple amino groups and an aromatic system provides opportunities for hydrogen bonding interactions with biological targets, making this compound valuable in medicinal chemistry research.

Materials Science Applications

The structure of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine suggests potential applications in materials science:

-

As a monomer or modifier in polymer synthesis

-

In the development of dyes and pigments, similar to how related compounds are used in "monoaminophenazine dyes"

-

As a potential component in metal-organic frameworks due to its multiple coordination sites

Synthetic Intermediates

This compound can serve as an important intermediate in organic synthesis:

-

For the preparation of complex heterocyclic systems

-

In the synthesis of active pharmaceutical ingredients

-

For the development of advanced functional materials

Structure-Activity Relationships

Comparison with Similar Compounds

The structural features of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine can be compared with related compounds to understand structure-activity relationships:

Structure-Function Correlations

The specific structural features of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine influence its properties and potential applications:

-

The methoxy group increases electron density in the aromatic system and affects hydrogen bonding patterns

-

The 1,2,4-triamine substitution pattern provides multiple reactive sites for selective functionalization

-

The 2-methoxy position creates interesting steric effects that can influence reactivity and molecular conformation

Current Research and Future Directions

Recent Developments

Current research involving N1-(2-Methoxyphenyl)benzene-1,2,4-triamine and related compounds focuses on:

-

Development of more efficient and selective synthetic routes

-

Investigation of its potential as a building block for pharmaceutical compounds

-

Exploration of its applications in materials science and dye chemistry

Future Research Opportunities

Several promising research directions include:

-

Comprehensive spectroscopic and structural characterization

-

Systematic investigation of selective functionalization strategies

-

Exploration of biological activities and structure-activity relationships

-

Development of novel heterocyclic systems based on the triamine scaffold

-

Investigation of catalytic applications leveraging the multiple nitrogen functionalities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume